molecular formula C8H11NO2 B12871140 1,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid

1,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B12871140
M. Wt: 153.18 g/mol
InChI Key: XDERVNNFUMFCLE-UHFFFAOYSA-N
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Description

1,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of three methyl groups at positions 1, 4, and 5, and a carboxylic acid group at position 3. Pyrrole derivatives are known for their biological and pharmacological activities, making them significant in various fields of research and industry.

Chemical Reactions Analysis

Types of Reactions

1,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring .

Scientific Research Applications

1,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Pyrrole derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5-Trimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups and a carboxylic acid group provides distinct properties compared to other pyrrole derivatives .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1,4,5-trimethylpyrrole-3-carboxylic acid

InChI

InChI=1S/C8H11NO2/c1-5-6(2)9(3)4-7(5)8(10)11/h4H,1-3H3,(H,10,11)

InChI Key

XDERVNNFUMFCLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=C1C(=O)O)C)C

Origin of Product

United States

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